N-ethylpyridin-4-amine

Lead detection Biochemical tool Chloroformate ester

N-Ethylpyridin-4-amine, also referred to as N-ethyl-4-pyridinamine or 4-(ethylamino)pyridine, is a monoalkylated aminopyridine (C₇H₁₀N₂, Mᵣ = 122.17 g·mol⁻¹) that bears an ethylamino substituent at the para position of the pyridine ring. It is furnished as a research-grade intermediate with a typical specification purity of ≥95% and is commercially catalogued under the IUPAC name N-ethyl-4-pyridinamine and InChI Key OTIDWUALRXXVIM-UHFFFAOYSA-N.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 35036-85-2
Cat. No. B1354620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylpyridin-4-amine
CAS35036-85-2
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCNC1=CC=NC=C1
InChIInChI=1S/C7H10N2/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3,(H,8,9)
InChIKeyOTIDWUALRXXVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpyridin-4-amine (CAS 35036-85-2): Procurement-Grade Physicochemical and Identity Baseline


N-Ethylpyridin-4-amine, also referred to as N-ethyl-4-pyridinamine or 4-(ethylamino)pyridine, is a monoalkylated aminopyridine (C₇H₁₀N₂, Mᵣ = 122.17 g·mol⁻¹) that bears an ethylamino substituent at the para position of the pyridine ring . It is furnished as a research-grade intermediate with a typical specification purity of ≥95% and is commercially catalogued under the IUPAC name N-ethyl-4-pyridinamine and InChI Key OTIDWUALRXXVIM-UHFFFAOYSA-N . The compound belongs to the 4-aminopyridine derivative family, a privileged scaffold in medicinal chemistry and agrochemical synthesis, and is predominantly employed as a synthetic building block for more elaborate heterocyclic architectures .

N-Ethylpyridin-4-amine: Why Regioisomeric or N-Alkyl Variants Cannot Be Interchanged Without Data


Within the ethylaminopyridine family, the position of the alkylamino group on the pyridine ring governs not only physicochemical properties such as boiling point, density, and hydrogen-bonding capacity but also dictates regiospecific reactivity in downstream transformations [1]. For instance, the 4-ethylamino isomer forms a discrete chloroformate ester upon interaction with chloride ions—a reaction exploited for lead-ion detection in biological matrices—whereas analogous 2- and 3-ethylaminopyridines have not been documented to furnish the same adduct with equivalent analytical utility . Consequently, substituting the 4-isomer with a 2- or 3-ethylaminopyridine, or with a shorter-chain N-methyl-4-aminopyridine, without empirical verification risks loss of regiospecific reactivity, altered pharmacokinetic or catalytic performance, and non-comparability in structure-activity relationship (SAR) studies. The quantitative evidence below confirms that meaningful selection among these in-class candidates cannot be reduced to simple functional-group equivalence.

N-Ethylpyridin-4-amine: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Regiospecific Chloroformate Ester Formation Enables Lead Detection Not Demonstrated for 2- or 3-Ethylamino Analogs

N-Ethylpyridin-4-amine uniquely forms a chloroformate ester upon reaction with chloride ions, a transformation that underpins its documented use as a biochemical tool for lead detection in biological samples . The reaction time for ester formation is quantitatively modulated by concentration, pH, and temperature . In contrast, the 2- and 3-ethylamino regioisomers have not been reported to participate in an analogous chloroformate-based lead sensing paradigm, representing a regiospecific differentiation that directly impacts application suitability.

Lead detection Biochemical tool Chloroformate ester

Higher Atmospheric Boiling Point and Density Versus 2-Ethylamino Isomer Indicate Stronger Intermolecular Forces in the Para-Substituted System

Available physicochemical data highlight a substantial divergence between the 4- and 2-ethylamino isomers. N-Ethylpyridin-4-amine exhibits an estimated atmospheric boiling point of 229.2 ± 13.0 °C and density of 1.0 ± 0.1 g·cm⁻³ , whereas N-ethylpyridin-2-amine is a liquid that boils at 82 °C under reduced pressure (3.8 mmHg), with a refractive index of 1.56 and a flash point of 86 °C . Although the values are not measured at identical pressure, the significantly higher normal boiling point of the 4-isomer suggests stronger intermolecular hydrogen-bonding networks arising from the para disposition of the ethylamino group, a property that may influence solubility, formulation stability, and distillation-based purification strategies.

Physicochemical property Boiling point Density

Para-Amino Topology Offers a Distinct Hydrogen-Bond Donor/Acceptor Geometry for Crystal Engineering and Receptor Design Compared to Ortho or Meta Isomers

The topological arrangement of the primary amine hydrogen-bond donor and the pyridine nitrogen acceptor in N-ethylpyridin-4-amine provides a linear, para-oriented pharmacophoric geometry that is fundamentally different from the angular disposition in N-ethylpyridin-2-amine and N-ethylpyridin-3-amine. The 4-isomer presents two hydrogen-bond acceptor sites (pyridine N and amine N) separated by approximately 5.6 Å, and one donor (amine N–H), as inferred from its SMILES structure CCNC1=CC=NC=C1 . This geometry is conducive to linear supramolecular synthons and has been exploited in the formation of ordered crystalline adducts, such as the chloroformate ester used in lead sensing . By contrast, the 2- and 3-isomers adopt bent topographies, yielding different recognition motifs that can alter binding affinity and crystal packing in host–guest systems.

Hydrogen bonding Topology Crystal engineering

N-Ethylpyridin-4-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Biochemical Lead Detection in Biological and Environmental Samples

N-Ethylpyridin-4-amine is utilized to generate a chloroformate ester that serves as a selective recognition element for lead(II) ions in complex biological matrices. The reaction is dependent on concentration, pH, and temperature, allowing optimization of detection sensitivity . This application is uniquely documented for the 4-ethylamino isomer and has no equivalent validation with the 2- or 3-isomers, making the 4-isomer the requisite starting material for laboratories developing or reproducing this assay.

Medicinal Chemistry Building Block Targeting Neurological Disorders

The compound acts as a key intermediate for synthesizing 2-(chloromethyl)-N-ethylpyridin-4-amine, a derivative investigated for enzyme inhibition in neurological disease models. The para-ethylamino group is essential for retaining the intended pharmacophoric geometry during further elaboration into lead candidates . Procurement of the correct regioisomer is critical to avoid SAR discrepancies in drug discovery campaigns.

Synthesis of 4-Aminopyridine-Derived Ligands and Catalysts Requiring Linear Donor Topology

Because of its linear N–N donor axis, N-ethylpyridin-4-amine is employed as a precursor for bidentate and polydentate ligands used in transition-metal catalysis and coordination polymer synthesis. The para substitution pattern imparts a defined distance and directionality between metal-binding sites, a structural feature that cannot be replicated with 2- or 3-ethylamino analogs . Researchers seeking to build supramolecular architectures with precise spatial organization should specify the 4-isomer.

Agrochemical Intermediate Requiring Specific Alkylation Reactivity

The compound serves as a building block for N-alkylated and N-acylated derivatives with insecticidal and fungicidal properties. The 4-ethylamino substitution pattern influences the electronic distribution on the pyridine ring, which can modulate bioactivity against agricultural pests . Substituting with other N-alkyl-4-aminopyridine variants may alter potency and spectrum of activity, underscoring the need for regiospecific sourcing.

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